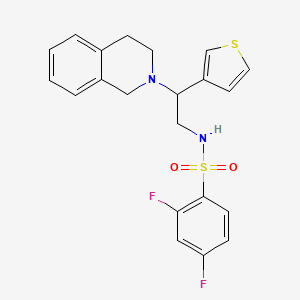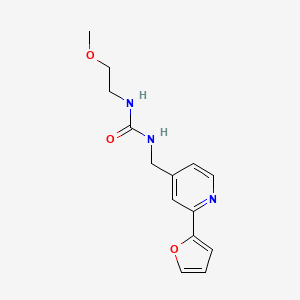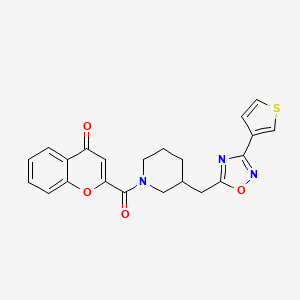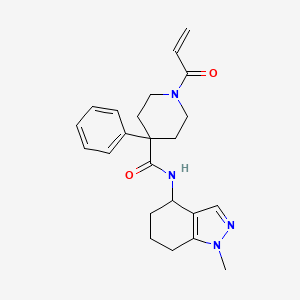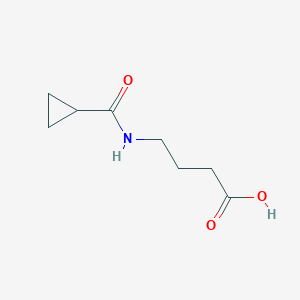
4-(Cyclopropylformamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(Cyclopropylformamido)butanoic acid is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar structures. For instance, the molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid have been recorded, and various computational methods have been used to predict its properties . Although the core structure differs, the methods and analyses could be relevant for 4-(Cyclopropylformamido)butanoic acid.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions . These methods are indicative of the complexity involved in synthesizing such compounds and could be adapted for the synthesis of 4-(Cyclopropylformamido)butanoic acid, considering the structural similarities.
Molecular Structure Analysis
Molecular structure analysis often involves computational chemistry methods such as Hartree–Fock and density functional theory (DFT) calculations . These methods help in predicting the geometrical structure, vibrational spectra, and other molecular properties. For 4-(Cyclopropylformamido)butanoic acid, similar computational studies could elucidate its molecular geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of compounds like 4-(Cyclopropylformamido)butanoic acid can be inferred from studies on similar molecules. For example, the introduction of substituents can significantly affect the optical properties and reactivity, as seen in the study of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes . Such analyses are crucial for understanding how modifications to the molecular structure can influence the overall reactivity of the compound.
Physical and Chemical Properties Analysis
Physical and chemical properties such as thermotropic liquid crystalline behavior, thermal stability, and mesomorphic properties are explored in related polymers . These properties are influenced by the molecular structure and substituents present in the compound. For 4-(Cyclopropylformamido)butanoic acid, similar analyses would be required to determine its physical state, stability, and potential applications.
Relevant Case Studies
Case studies of similar compounds, such as the crystal structure analysis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, provide insights into the types of intermolecular interactions that can occur and how they influence the crystal packing and stability . These studies are relevant as they showcase the importance of hydrogen bonding and other non-covalent interactions in defining the properties of a compound.
Scientific Research Applications
Antibacterial, Antifungal, and Antimycobacterial Compounds
Cyanobacteria are known for producing a variety of compounds with significant antimicrobial activities. These compounds, including alkaloids, aromatic compounds, cyclic peptides, and more, show potential against multidrug-resistant pathogens. The diversity of these compounds suggests a rich field of study for developing new pharmaceuticals, potentially aligning with research interests in compounds like 4-(Cyclopropylformamido)butanoic acid for antimicrobial uses (S. S. Swain, S. K. Paidesetty, & R. Padhy, 2017).
Environmental Chemistry and Herbicide Research
The sorption behaviors of various herbicides, including their interactions with soil and organic matter, provide a foundation for understanding environmental chemistry and pollution management. Studies focusing on phenoxy herbicides offer insights into how chemicals interact with different environmental components, which can be relevant to researching the environmental impact and degradation pathways of compounds like 4-(Cyclopropylformamido)butanoic acid (D. Werner, J. Garratt, & G. Pigott, 2012).
Biochemical Applications and Drug Synthesis
Levulinic acid and its derivatives highlight the potential of biomass-derived chemicals in drug synthesis and medical applications. The flexibility and diverse functionality offered by these compounds, due to their functional groups, emphasize the growing interest in utilizing such compounds for pharmaceutical synthesis, suggesting a similar potential for research into 4-(Cyclopropylformamido)butanoic acid in the context of drug development and biochemical research (Mingyue Zhang et al., 2021).
Safety and Hazards
The safety information for “4-(Cyclopropylformamido)butanoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)2-1-5-9-8(12)6-3-4-6/h6H,1-5H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQKZCUKSMUAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylformamido)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


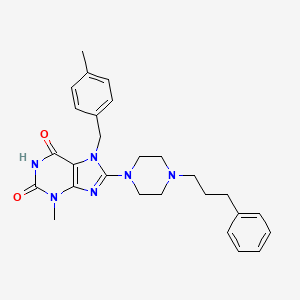
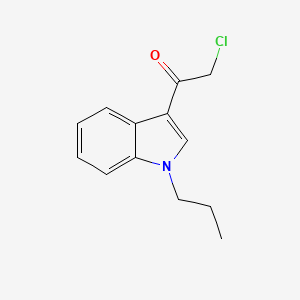

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)
![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)
![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)
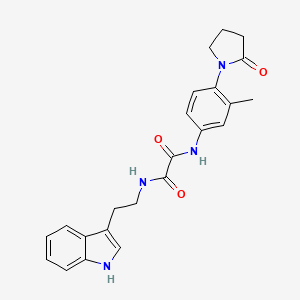
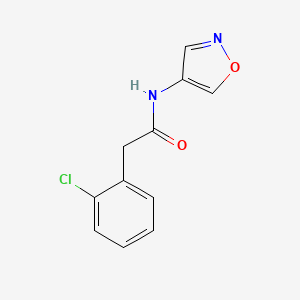
![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)
